molecular formula C6H6ClNO B096853 3-Amino-4-chlorophenol CAS No. 16026-77-0

3-Amino-4-chlorophenol

Cat. No. B096853
Key on ui cas rn: 16026-77-0
M. Wt: 143.57 g/mol
InChI Key: FWUALUHYKLDYAN-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

A 100-mL round bottomed flask equipped with a magnetic stir bar was charged with 4-chloro-3-nitrophenol (6.0 g, 34.6 mmol) and acetic acid (60 mL). Iron powder (325 mesh) (19.31 g, 346 mmol) was added, and the mixture was heated at 100° C. for 30 min. The mixture was cooled to room temperature and diluted with water (40 mL). The mixture was then filtered through a pad of Celite and rinsed with water. The filtrate was then extracted with ethyl acetate, and the combined extracts were concentrated under reduced pressure. Heptane (ca. 100 mL) was added to the filtrate and then removed under reduced pressure in order to remove residual acetic acid and water. This was repeated. The residue was dissolved in acetonitrile and concentrated under reduced pressure. The resulting solid was suspended in heptane and concentrated under reduced pressure to afford 3-amino-4-chlorophenol (4.38 g, 88%) as a pale purple/amber solid. MS (ESI, pos. ion) m/z 144 [M+1].
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.31 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[N+:9]([O-])=O.C(O)(=O)C>O.[Fe]>[NH2:9][C:3]1[CH:4]=[C:5]([OH:8])[CH:6]=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
19.31 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL round bottomed flask equipped with a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of Celite
WASH
Type
WASH
Details
rinsed with water
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Heptane (ca. 100 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid and water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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